O-Demethyltramadol is a major active metabolite of tramadol, generated through O-demethylation primarily by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver. [, , , ] This metabolite plays a crucial role in the analgesic effects of tramadol, exhibiting a higher affinity for the μ-opioid receptor compared to its parent compound. [, , ] Notably, the (+)-enantiomer of O-Demethyltramadol demonstrates a significantly higher affinity for the μ-opioid receptor compared to the (-)-enantiomer. [, ]
Mechanism of Action
The primary mechanism of action of O-Demethyltramadol involves its interaction with the μ-opioid receptor. [, , , ] This interaction is stereoselective, with the (+)-enantiomer demonstrating a significantly higher affinity and potency compared to the (-)-enantiomer. [, ] Upon binding to the μ-opioid receptor, (+)-O-Demethyltramadol triggers downstream signaling cascades that ultimately lead to the inhibition of pain signals in the central nervous system. [, , ]
Applications
Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion of tramadol and its metabolites, including O-Demethyltramadol, in different species (rats, dogs, humans) and under various physiological conditions (gender differences, systemic inflammation). [, , , , , , , , , , , , , , , , , , , , ]
Analgesic Efficacy Studies: Evaluating the analgesic potential of O-Demethyltramadol and its role in tramadol-induced pain relief in various pain models (postoperative pain, neuropathic pain). [, , , , , , , , , , ]
Cytochrome P450 Research: Studying the activity and polymorphism of the CYP2D6 enzyme, particularly its role in the metabolic activation of tramadol to O-Demethyltramadol, and its impact on individual drug responses. [, , , , , , , , ]
Related Compounds
Tramadol
Compound Description: Tramadol is a synthetic opioid analgesic used to treat moderate to moderately severe pain. It exists as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol. []
Relevance: Tramadol is the parent compound of O-Demethyltramadol. It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to several metabolites, including O-Demethyltramadol. This metabolic pathway is stereoselective, with the (-)-enantiomer of tramadol being preferentially metabolized to (-)-O-Demethyltramadol. [, , ] O-Demethyltramadol exhibits a higher affinity for the μ-opioid receptor compared to Tramadol, contributing significantly to the analgesic effects observed following Tramadol administration. []
(+)-O-Demethyltramadol
Compound Description: (+)-O-Demethyltramadol is one of the two enantiomers of O-Demethyltramadol, an active metabolite of tramadol. [, , , ]
Relevance: (+)-O-Demethyltramadol is the enantiomer of the target compound, (-)-O-Demethyltramadol. Research suggests that (+)-O-Demethyltramadol exhibits a weaker affinity for the μ-opioid receptor compared to its enantiomer, (-)-O-Demethyltramadol. This difference in receptor affinity contributes to the stereoselective analgesic effects observed following tramadol administration. [, , , , , , , , ]
(-)-Tramadol
Compound Description: (-)-Tramadol is one of the two enantiomers of the centrally acting analgesic, Tramadol. [, , , , ]
Relevance: (-)-Tramadol is a precursor to the target compound, O-Demethyltramadol. Metabolically, (-)-Tramadol undergoes preferential O-demethylation to form (-)-O-Demethyltramadol. [, , ] The differing pharmacological profiles between the enantiomers of Tramadol highlight the stereoselective nature of Tramadol metabolism and its impact on O-Demethyltramadol formation.
(+)-Tramadol
Compound Description: (+)-Tramadol is one of the two enantiomers of Tramadol, a synthetic opioid analgesic. [, , , , , ]
Relevance: (+)-Tramadol is the other enantiomer of (-)-tramadol and contributes to the overall analgesic effect of the racemic tramadol. Studies demonstrate that (+)-Tramadol is metabolized differently than (-)-Tramadol, leading to varied concentrations of O-Demethyltramadol enantiomers. [, , ] These differences in metabolism influence the overall analgesic effect of Tramadol.
N-Demethyltramadol
Compound Description: N-Demethyltramadol is a minor metabolite of tramadol, formed via N-demethylation. []
Relevance: While O-Demethyltramadol is considered the major active metabolite, N-Demethyltramadol also contributes to the overall metabolic profile of tramadol. The formation of N-Demethyltramadol highlights the multiple metabolic pathways involved in tramadol breakdown, influencing the pharmacokinetic profile of O-Demethyltramadol. []
O-Demethyltramadol Glucuronide Conjugate (M1c)
Compound Description: O-Demethyltramadol Glucuronide Conjugate, often denoted as M1c, represents the product of phase II metabolism where O-Demethyltramadol undergoes glucuronidation. [, ]
Relevance: M1c represents a crucial pathway for the elimination of O-Demethyltramadol. This conjugation process, primarily occurring in the liver, transforms O-Demethyltramadol into a more water-soluble form, facilitating its excretion in urine and bile. [, ] This metabolic pathway directly impacts the half-life and clearance of O-Demethyltramadol, ultimately influencing its duration of action.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PKF050-638 is a HIV-1 Rev inhibitor. It acts by interfering with the CRM1-mediated nuclear export and specifically inhibiting Rev-dependent luciferase reporter gene expression.
PKR-IN-C51 is a protein kinase R (PKR) inhibitor. It acts by correcting the aberrant splicing of MBNL1-dependent pre-mRNAs in DM1 cells without affecting the splicing pattern in normal non-DM1 cells..
[(2S)-1-[3,10-dihydroxy-12-[(2S)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate is a natural product found in Cladosporium cladosporioides with data available.
PK-THPP is a brain-penetrant inhibitor of the two-pore domain potassium channel K2P9.1/TASK-3 (IC50 = 0.035 µM). It is selective for K2P9.1/TASK-3 over K2P2.1/TREK1 and the voltage-gated potassium channel subtype Kv1.5 (IC50s = ~5 and >10 µM, respectively), as well as a panel of more than 100 receptors, ion channels, and enzymes at 10 µM but does inhibit K2P3.1/TASK-1 (IC50 = 0.3 µM). PK-THPP (100 mg/kg, s.c.) increases the time spent awake and decreases the duration of rapid eye movement (REM) and delta sleep in mice. PK-THPP is a TASK-3 channel blocker.